Mardepodect Exhibits Sub-Nanomolar Potency Against PDE10A with >1000-Fold Isoform Selectivity
Mardepodect demonstrates exceptional in vitro potency against human recombinant PDE10A, with an IC50 of 0.37 nM, and exhibits >1000-fold selectivity over other phosphodiesterase isoforms [1]. This selectivity profile is critical for minimizing off-target effects that could confound experimental interpretation.
| Evidence Dimension | PDE10A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.37 nM for PDE10A; >1000-fold selectivity over other PDE isoforms |
| Comparator Or Baseline | Other PDE isoforms (PDE1-9, 11): IC50 values ranging from 1.7 μM to >10 μM |
| Quantified Difference | At least 4,595-fold difference between PDE10A IC50 and the nearest off-target PDE (1.7 μM / 0.37 nM = 4,595) |
| Conditions | In vitro enzyme inhibition assay using human recombinant PDE isoforms |
Why This Matters
This high potency and selectivity profile ensures that observed biological effects can be confidently attributed to PDE10A inhibition rather than off-target activity, a critical consideration for mechanistic studies and assay development.
- [1] Verhoest PR, et al. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem. 2009;52(16):5188-5196. View Source
